![molecular formula C46H86NO8P B12938171 [(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938171.png)
[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid molecule. It is a type of glycerophosphocholine, which is a class of phospholipids that play a crucial role in the structure and function of biological membranes. This compound is characterized by its unique fatty acid chains and its involvement in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with specific fatty acids. The process can be summarized as follows:
Esterification: Glycerol is esterified with docosa-13,16-dienoic acid and hexadec-9-enoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Phosphorylation: The resulting diacylglycerol is then phosphorylated using phosphoric acid or a phosphorylating agent like phosphorus oxychloride.
Quaternization: The final step involves the quaternization of the phosphate group with trimethylamine to form the trimethylazaniumyl group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and fatty acids are mixed in industrial reactors with appropriate catalysts.
Continuous Phosphorylation: The diacylglycerol is continuously phosphorylated in a controlled environment to ensure high yield and purity.
Automated Quaternization: The final quaternization step is automated to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains.
Reduction: Reduction reactions can occur at the phosphate group or the fatty acid chains.
Substitution: Substitution reactions can take place at the phosphate group or the glycerol backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Oxidation typically results in the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction can lead to the formation of alcohols or alkanes.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a model compound to study the behavior of phospholipids in different environments. It is also used in the synthesis of other complex lipids.
Biology
In biological research, this compound is used to study membrane dynamics and lipid-protein interactions. It is also involved in the investigation of lipid metabolism and signaling pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, particularly in the treatment of lipid-related disorders. It is also used in drug delivery systems due to its ability to form liposomes.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. It is valued for its emulsifying properties and skin compatibility.
作用机制
The mechanism of action of [(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into biological membranes. It interacts with membrane proteins and other lipids, influencing membrane fluidity and signaling pathways. The compound can also act as a precursor for bioactive molecules involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
Phosphatidylcholine: A common phospholipid found in cell membranes.
Phosphatidylethanolamine: Another major phospholipid involved in membrane structure.
Phosphatidylserine: A phospholipid that plays a role in cell signaling and apoptosis.
Uniqueness
[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition and its ability to form specialized lipid domains in membranes. This uniqueness makes it valuable for studying membrane dynamics and developing targeted therapies.
属性
分子式 |
C46H86NO8P |
|---|---|
分子量 |
812.1 g/mol |
IUPAC 名称 |
[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H86NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h14,16-17,19-21,44H,6-13,15,18,22-43H2,1-5H3/b16-14-,19-17-,21-20-/t44-/m1/s1 |
InChI 键 |
IHEXWEKEFCKFEL-UTIGHQPQSA-N |
手性 SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCC=CCCCCC |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
![Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12938092.png)
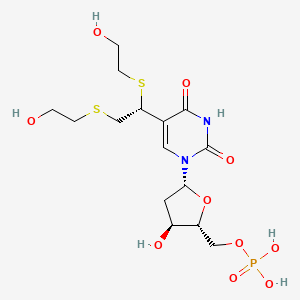
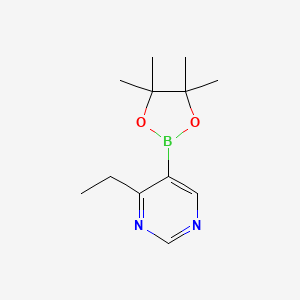
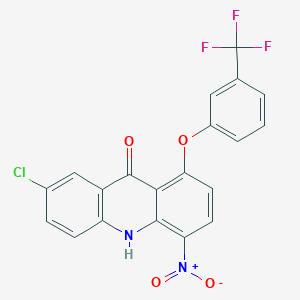
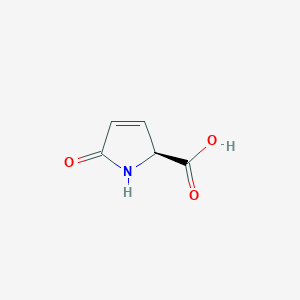
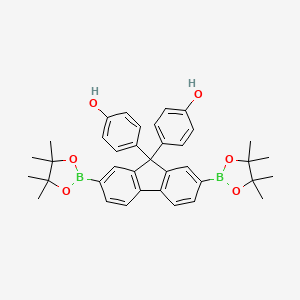
![cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate](/img/structure/B12938125.png)
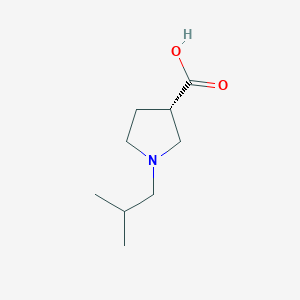
![2-Octatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938142.png)

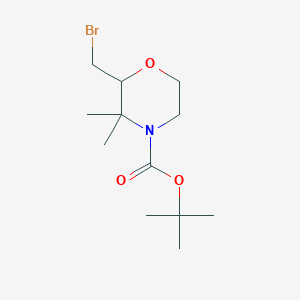
![Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938153.png)

